molecular formula C16H13BrN2O3 B2688509 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 387379-09-1

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No. B2688509
CAS RN: 387379-09-1
M. Wt: 361.195
InChI Key: APWKMZARUHJKBQ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and indole, which are two important classes of organic compounds.

Scientific Research Applications

Electrocatalytic Carboxylation

A study presented an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2, leading to the production of 6-aminonicotinic acid. This process showcases the application of the chemical structure in green chemistry, utilizing CO2 as a raw material under mild conditions without requiring volatile or toxic solvents and catalysts (Feng et al., 2010).

Ligand Design for Preorganized Ligands

Another research discussed the transformation of bromo to ester in 5'-substituted-6-carboxylic-2,2'-bipyridine acid via a carboethoxylation reaction. This synthetic approach is valuable for the rational design of ligands with oxophilic and anionic sidearms, potentially for labeling biological materials (Charbonnière, Weibel, & Ziessel, 2002).

Palladium-catalyzed Carbonylation

The palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols was explored, demonstrating the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. This versatile synthesis route underlines the potential of utilizing the compound in complex organic syntheses, leading to the formation of heterocycles critical in drug development (Gabriele et al., 2008).

N-Arylation of NH-Nucleophiles

Research on the N-arylation of sterically hindered NH-nucleophiles using stoichiometric copper(II) oxide and potassium carbonate highlights the synthesis of diverse N-arylindole-2-carboxylates. This method expands the scope of metal-catalyzed N-arylation for heterocyclic amines, contributing to the development of compounds with potential pharmaceutical applications (Lee et al., 2015).

properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-7-12(8-18-9-13)16(21)22-10-15(20)19-6-5-11-3-1-2-4-14(11)19/h1-4,7-9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWKMZARUHJKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

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